molecular formula C17H26ClN3O3 B4727453 4-butyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide

4-butyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide

Cat. No.: B4727453
M. Wt: 355.9 g/mol
InChI Key: WYZTUPJERYKPGJ-UHFFFAOYSA-N
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Description

4-butyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a butyl group and a carboxamide group attached to a 5-chloro-2,4-dimethoxyphenyl moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Butyl Group: The piperazine ring is then alkylated with butyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Carboxamide Group: The butyl-substituted piperazine is reacted with 5-chloro-2,4-dimethoxybenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-butyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows it to bind to specific proteins or receptors, making it useful in drug discovery and development.

Medicine

In medicine, this compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects. Research into its mechanism of action and therapeutic potential is ongoing.

Industry

In industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-butyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-butyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    4-butyl-N-(5-chloro-2-methoxyphenyl)-1-piperazinecarboxamide: Has one less methoxy group, potentially altering its chemical properties and interactions.

    4-butyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxylate: Different functional group (carboxylate instead of carboxamide), which can influence its solubility and reactivity.

Uniqueness

4-butyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-butyl-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3/c1-4-5-6-20-7-9-21(10-8-20)17(22)19-14-11-13(18)15(23-2)12-16(14)24-3/h11-12H,4-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZTUPJERYKPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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